Asp-Ala-Glu-Phe-Arg-His-Asp-Ser
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Overview
Description
Asp-Ala-Glu-Phe-Arg-His-Asp-Ser is a peptide sequence that is part of the amyloid beta peptide, which is associated with Alzheimer’s disease. This sequence is known for its role in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease . The peptide sequence consists of eight amino acids: aspartic acid, alanine, glutamic acid, phenylalanine, arginine, histidine, aspartic acid, and serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-Ala-Glu-Phe-Arg-His-Asp-Ser can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (aspartic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency. Purification of the synthesized peptide is usually done using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Asp-Ala-Glu-Phe-Arg-His-Asp-Ser can undergo various chemical reactions, including:
Oxidation: The histidine and phenylalanine residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
Scientific Research Applications
Asp-Ala-Glu-Phe-Arg-His-Asp-Ser has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in amyloid plaque formation in Alzheimer’s disease.
Medicine: Investigated as a potential target for therapeutic interventions in Alzheimer’s disease.
Industry: Used in the development of diagnostic tools and assays for Alzheimer’s disease research
Mechanism of Action
The mechanism by which Asp-Ala-Glu-Phe-Arg-His-Asp-Ser exerts its effects involves its interaction with other molecules in the brain. This peptide sequence is part of the amyloid beta peptide, which aggregates to form amyloid plaques. These plaques disrupt neuronal function and contribute to the neurodegenerative processes seen in Alzheimer’s disease. The peptide interacts with phospholipase A2, which may reduce amyloid aggregation and plaque formation .
Comparison with Similar Compounds
Similar Compounds
Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys: Another fragment of the amyloid beta peptide.
This compound-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala: A longer sequence of the amyloid beta peptide
Uniqueness
This compound is unique due to its specific role in the formation of amyloid plaques and its interaction with phospholipase A2. This interaction is thought to have therapeutic potential in reducing amyloid aggregation, making it a significant target for Alzheimer’s disease research .
Properties
Molecular Formula |
C40H57N13O16 |
---|---|
Molecular Weight |
976.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H57N13O16/c1-19(47-33(62)22(41)14-30(57)58)32(61)48-24(9-10-29(55)56)35(64)50-25(12-20-6-3-2-4-7-20)36(65)49-23(8-5-11-45-40(42)43)34(63)51-26(13-21-16-44-18-46-21)37(66)52-27(15-31(59)60)38(67)53-28(17-54)39(68)69/h2-4,6-7,16,18-19,22-28,54H,5,8-15,17,41H2,1H3,(H,44,46)(H,47,62)(H,48,61)(H,49,65)(H,50,64)(H,51,63)(H,52,66)(H,53,67)(H,55,56)(H,57,58)(H,59,60)(H,68,69)(H4,42,43,45)/t19-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
VKGXBTMAYYOJEI-TUPPIJDUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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